molecular formula C16H14O3 B564373 Fenbufen-d9 CAS No. 1189940-96-2

Fenbufen-d9

Cat. No. B564373
Key on ui cas rn: 1189940-96-2
M. Wt: 263.34
InChI Key: ZPAKPRAICRBAOD-LOIXRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03966960

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][CH2:15]1.[C:21]1([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:21]1([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH:26]=[CH:25][C:24]([C:14]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[O:20])=[CH:23][CH:22]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held below 10°C. by external cooling
ADDITION
Type
ADDITION
Details
A finely ground mixture of 50 g
CUSTOM
Type
CUSTOM
Details
being held below 10°C
ADDITION
Type
ADDITION
Details
After pouring the reaction mixture into a solution of 150 ml
CUSTOM
Type
CUSTOM
Details
of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation
CUSTOM
Type
CUSTOM
Details
The solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 4 liters of 3% hot sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
reprecipitated by the addition of excess 6N sulfuric acid solution
CUSTOM
Type
CUSTOM
Details
The crude product is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give the pure product, melting point 185°-187°C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C1(=CC=C(C=C1)C(=O)CCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03966960

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][CH2:15]1.[C:21]1([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:21]1([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH:26]=[CH:25][C:24]([C:14]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[O:20])=[CH:23][CH:22]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held below 10°C. by external cooling
ADDITION
Type
ADDITION
Details
A finely ground mixture of 50 g
CUSTOM
Type
CUSTOM
Details
being held below 10°C
ADDITION
Type
ADDITION
Details
After pouring the reaction mixture into a solution of 150 ml
CUSTOM
Type
CUSTOM
Details
of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation
CUSTOM
Type
CUSTOM
Details
The solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 4 liters of 3% hot sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
reprecipitated by the addition of excess 6N sulfuric acid solution
CUSTOM
Type
CUSTOM
Details
The crude product is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give the pure product, melting point 185°-187°C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C1(=CC=C(C=C1)C(=O)CCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.